molecular formula C5H3ClINO B1422219 6-Chloro-4-iodopyridin-3-OL CAS No. 877133-58-9

6-Chloro-4-iodopyridin-3-OL

Cat. No.: B1422219
CAS No.: 877133-58-9
M. Wt: 255.44 g/mol
InChI Key: CXHOJLOLUDOQIT-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridin-3-OL is an organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodopyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-iodo-5-(methoxymethoxy)pyridine with hydrogen chloride in tetrahydrofuran at 60°C for 2 hours . This reaction yields this compound as a product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridin-3-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 3rd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the hydroxyl group to a hydrogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.

Scientific Research Applications

6-Chloro-4-iodopyridin-3-OL has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridin-3-OL depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-iodopyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-chloro-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOJLOLUDOQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693289
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877133-58-9
Record name 6-Chloro-4-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877133-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-iodopyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Treat a solution of 2-chloro-4-iodo-5-methoxymethoxy-pyridine (8.1 g, 27 mmol) in THF (40 mL) with 3 N HCl (61 mL). Heat the resulting mixture to 60° C. for 3 hours. Cool the mixture to room temperature and adjust the pH to 7 by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with three portions of ethyl acetate. Combine the organic extracts and dry over sodium sulfate, filter, and concentrate in vacuo to give the title compound (6.8 g, 98%) as a brown solid used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 11.04 (s, 1H), 7.81-7.87 (m, 2H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

2-Chloro-4-iodo-5-methoxymethoxy-pyridine (0.8 g, 2.7 mmol) was dissolved in THF (4 mL) and 3N HCl (6 mL). The mixture was heated to 60° C. with magnetic stirring. Heating was maintained for 3 hours. The mixture was cooled to room temperature and the pH was adjusted to 7 with the slow addition of saturated aqueous sodium bicarbonate. The result was extracted with EtOAc (3×50 mL) dried over Na2SO4, filtered and concentrated. The solid was suspended in EtOAc and stirred for 12 hours at room temperature. The mixture was filtered and the filtrate was concentrated to yield an off white solid (0.63 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 11.10 (br s, 1H), 7.89 (s, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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